Trp-Arg

Übersicht

Beschreibung

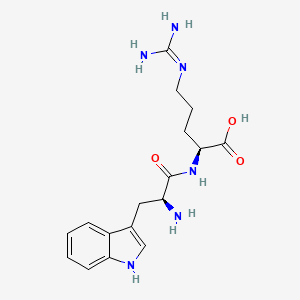

L-Tryptophan-L-arginine: is a dipeptide composed of the amino acids L-tryptophan and L-arginine. L-tryptophan is an essential aromatic amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin . L-arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide . The combination of these two amino acids in a dipeptide form can potentially harness the benefits of both, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von L-Tryptophan-L-Arginin beinhaltet typischerweise die Kupplung von L-Tryptophan und L-Arginin unter Verwendung von Peptidbindungsbildungstechniken. Ein übliches Verfahren ist die Verwendung von Carbodiimidkupplungmitteln wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie N-Hydroxysuccinimid (NHS). Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter milden Bedingungen durchgeführt, um eine Racemisierung zu vermeiden .

Industrielle Produktionsmethoden: Die industrielle Produktion von L-Tryptophan-L-Arginin kann durch mikrobielle Fermentation erreicht werden. Gentechnisch veränderte Stämme von Escherichia coli oder Corynebacterium glutamicum werden oft zur Produktion von L-Tryptophan und L-Arginin verwendet, die dann enzymatisch oder chemisch zu dem Dipeptid gekoppelt werden . Diese Methode wird aufgrund ihrer Kosteneffizienz und Nachhaltigkeit bevorzugt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Tryptophan-L-Arginin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indolring von L-Tryptophan kann oxidiert werden, um Kynureninderivate zu bilden.

Reduktion: Die Guanidinogruppe von L-Arginin kann reduziert werden, um Agmatin zu bilden.

Substitution: Die Aminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte:

Oxidation: Kynurenin, Indol-3-essigsäure.

Reduktion: Agmatin, Ornithin.

Substitution: N-alkylierte oder N-acylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: L-Tryptophan-L-Arginin wird als Baustein bei der Synthese komplexerer Peptide und Proteine verwendet. Es wird auch auf sein Potenzial als chiraler Katalysator in der asymmetrischen Synthese untersucht .

Biologie: In der biologischen Forschung wird L-Tryptophan-L-Arginin verwendet, um Protein-Protein-Wechselwirkungen und Enzymkinetik zu untersuchen. Es dient als Modellverbindung, um das Verhalten von Dipeptiden in biologischen Systemen zu verstehen .

Medizin: L-Tryptophan-L-Arginin hat aufgrund seiner Rolle bei der Stickstoffmonoxidproduktion und Serotoninsynthese potenzielle therapeutische Anwendungen. Es wird auf seine Auswirkungen auf die Herz-Kreislauf-Gesundheit, die Immunantwort und das psychische Wohlbefinden untersucht .

Industrie: Im Industriesektor wird L-Tryptophan-L-Arginin bei der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet. Es wird auch auf sein Potenzial in biotechnologischen Anwendungen untersucht, wie z. B. Biosensoren und bioaktive Beschichtungen .

5. Wirkmechanismus

Der Wirkmechanismus von L-Tryptophan-L-Arginin beinhaltet seinen Stoffwechsel zu aktiven Verbindungen. L-Tryptophan wird in Serotonin und Melatonin umgewandelt, die die Stimmung bzw. den Schlaf regulieren . L-Arginin wird zu Stickstoffmonoxid metabolisiert, einem starken Vasodilatator, der eine entscheidende Rolle für die Herz-Kreislauf-Gesundheit spielt . Die Dipeptidform kann die Bioverfügbarkeit und die synergistischen Effekte dieser Aminosäuren verbessern, was zu verbesserten physiologischen Ergebnissen führt.

Wirkmechanismus

The mechanism of action of L-Tryptophan-L-arginine involves its metabolism into active compounds. L-tryptophan is converted into serotonin and melatonin, which regulate mood and sleep, respectively . L-arginine is metabolized into nitric oxide, a potent vasodilator that plays a crucial role in cardiovascular health . The dipeptide form may enhance the bioavailability and synergistic effects of these amino acids, leading to improved physiological outcomes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Tryptophan-L-Lysin: Ein weiteres Dipeptid mit potenziellen therapeutischen Vorteilen, insbesondere bei der Immunmodulation.

L-Tryptophan-L-Histidin: Bekannt für seine antioxidativen Eigenschaften und seine Rolle bei der Metallionenchelierung.

L-Arginin-L-Lysin: Wird auf seine Auswirkungen auf die Muskelproteinsynthese und -regeneration untersucht.

Einzigartigkeit: L-Tryptophan-L-Arginin ist aufgrund seiner Doppelfunktion bei der Serotonin- und Stickstoffmonoxidproduktion einzigartig. Diese Kombination kann potenziell sowohl in der psychischen Gesundheit als auch in der Herz-Kreislauf-Funktion Vorteile bieten, was es zu einer Verbindung von großem Interesse in der multidisziplinären Forschung macht .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPVBXOHXMBLFW-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

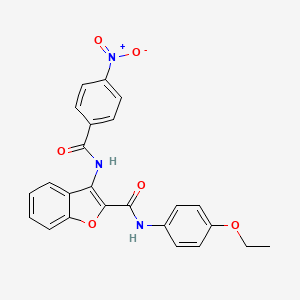

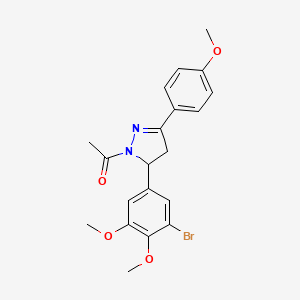

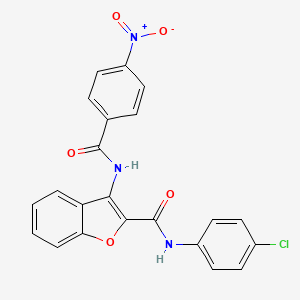

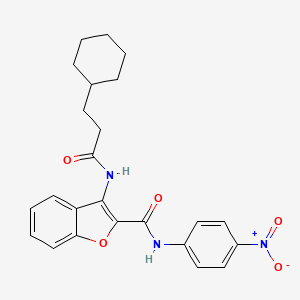

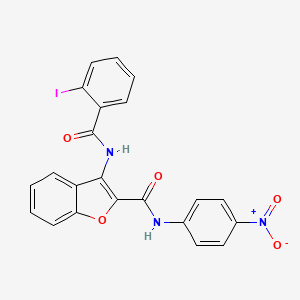

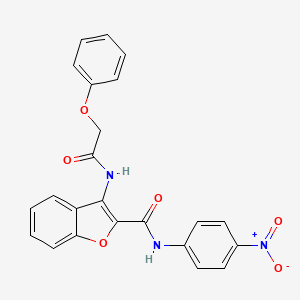

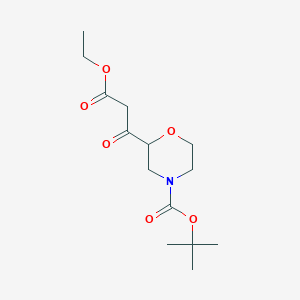

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3295548.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3295549.png)

![3-(2-methoxyethyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295557.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295561.png)